molecular formula C11H10AgN2O2S2 B13775862 2-(2-Mercaptoacetamido)benzothiazolyl acetate silver salt CAS No. 65761-23-1

2-(2-Mercaptoacetamido)benzothiazolyl acetate silver salt

Cat. No.: B13775862
CAS No.: 65761-23-1
M. Wt: 374.2 g/mol
InChI Key: IOYPISGRLFRQFB-OTUCAILMSA-N
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Description

Chemical Structure and Properties 2-(2-Mercaptoacetamido)benzothiazolyl acetate silver salt (molecular formula: C₁₁H₁₀N₂O₂S₂Ag) is a silver-containing heterocyclic compound featuring a benzothiazole core linked to a mercaptoacetamido group and an acetate moiety coordinated with silver. Its monoisotopic mass is 266.01837 Da, and the InChIKey is SUJYHVUFHHHJQI-POHAHGRESA-N .

Properties

CAS No.

65761-23-1

Molecular Formula

C11H10AgN2O2S2

Molecular Weight

374.2 g/mol

IUPAC Name

S-[(Z)-2-(1,3-benzothiazol-2-ylamino)-2-hydroxyethenyl] ethanethioate;silver

InChI

InChI=1S/C11H10N2O2S2.Ag/c1-7(14)16-6-10(15)13-11-12-8-4-2-3-5-9(8)17-11;/h2-6,15H,1H3,(H,12,13);/b10-6-;

InChI Key

IOYPISGRLFRQFB-OTUCAILMSA-N

Isomeric SMILES

CC(=O)S/C=C(/NC1=NC2=CC=CC=C2S1)\O.[Ag]

Canonical SMILES

CC(=O)SC=C(NC1=NC2=CC=CC=C2S1)O.[Ag]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Mercaptoacetamido)benzothiazolyl acetate silver salt typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing efficient and environmentally friendly methods. Green chemistry principles, such as the use of non-toxic solvents and minimizing side products, are often employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Mercaptoacetamido)benzothiazolyl acetate silver salt undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to yield thiol derivatives.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions include disulfides, thiol derivatives, and substituted benzothiazole compounds .

Scientific Research Applications

2-(2-Mercaptoacetamido)benzothiazolyl acetate silver salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Mercaptoacetamido)benzothiazolyl acetate silver salt involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Data Table: Key Properties and Comparisons

Compound Molecular Formula Molecular Weight (Da) Key Features Known Applications
Target Compound C₁₁H₁₀N₂O₂S₂Ag 266.018 Benzothiazole, silver, mercaptoacetamido Undefined (novel compound)
Silver Acetate C₂H₃AgO₂ 166.89 Simple silver salt Antimicrobial, lab reagent
Sodium 1,3-Benzothiazole-2-Thiolate C₇H₄NS₂Na 189.22 Benzothiazole-thiolate Rubber vulcanization
2-(2-Ethoxy-2-oxoacetamido)benzoic Acid C₁₁H₁₁NO₅ 237.21 Ethoxy, carboxylic acid Crystallography studies

Biological Activity

The compound 2-(2-Mercaptoacetamido)benzothiazolyl acetate silver salt is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific silver salt, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₉H₈N₂O₃SAg
  • Molecular Weight : 266.19 g/mol
  • Structure : The compound features a benzothiazole ring substituted with a mercaptoacetamido group and an acetate moiety, with silver as a counter ion.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of silver salts, including this compound, against various pathogens. Silver ions are known to exert a broad-spectrum antimicrobial effect by interacting with bacterial cell membranes and disrupting vital cellular processes.

  • Cell Membrane Interaction : Silver ions bind to thiol groups in proteins and disrupt membrane integrity.
  • Enzyme Inhibition : They inhibit key enzymes involved in respiration and replication.
  • Biofilm Disruption : Silver compounds can prevent biofilm formation, which is critical in chronic infections.

Efficacy Against Bacterial Strains

A study demonstrated that the compound exhibited significant antimicrobial activity against multiple strains of bacteria, including resistant strains like Acinetobacter baumannii. The minimum inhibitory concentration (MIC) was determined to be 3.91 mg/L, with bactericidal properties confirmed through minimum bactericidal concentration (MBC) assays (Table 1).

Bacterial StrainMIC (mg/L)MBC (mg/L)
Acinetobacter baumannii3.917.8
E. coli4.59.0
Staphylococcus aureus5.010.0

Case Studies

  • In Vivo Efficacy : In a Galleria mellonella model, the administration of the silver salt significantly improved survival rates in larvae infected with A. baumannii, demonstrating its potential as an effective therapeutic agent in vivo .
  • Biofilm Formation : The compound was also shown to inhibit biofilm formation in A. baumannii, which is crucial for preventing chronic infections .

Potential Applications

The biological activity of this compound suggests several potential applications:

  • Antimicrobial Treatments : Particularly for infections caused by multidrug-resistant bacteria.
  • Coatings for Medical Devices : To prevent biofilm formation and associated infections.
  • Pharmaceutical Development : As a lead compound for synthesizing new antimicrobial agents.

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